Meropenem-d6
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Overview
Description
Meropenem-d6 is a deuterated form of meropenem, a broad-spectrum carbapenem antibiotic. It is primarily used as an internal standard for the quantification of meropenem in various analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . Meropenem itself is effective against a wide range of Gram-positive and Gram-negative bacteria, making it a valuable tool in clinical and research settings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of meropenem-d6 involves the incorporation of deuterium atoms into the meropenem molecule. This is typically achieved through the use of deuterated reagents in the chemical synthesis process. The specific synthetic routes and reaction conditions can vary, but they generally involve the following steps:
Preparation of Deuterated Precursors: Deuterated reagents, such as deuterated solvents and deuterated acids, are prepared.
Incorporation of Deuterium: The deuterated reagents are used in the synthesis of meropenem, resulting in the incorporation of deuterium atoms at specific positions in the molecule.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment and facilities to handle deuterated reagents and ensure the consistent production of high-purity this compound. Quality control measures are implemented to verify the isotopic composition and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Meropenem-d6, like meropenem, can undergo various chemical reactions, including:
Hydrolysis: The β-lactam ring of this compound can be hydrolyzed under acidic or basic conditions, leading to the formation of inactive products.
Oxidation: this compound can be oxidized to form sulfoxides and other oxidation products.
Reduction: Reduction reactions can convert this compound to its reduced forms, although these reactions are less common.
Substitution: Substitution reactions can occur at specific positions in the this compound molecule, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
Hydrolysis: Inactive hydrolyzed products.
Oxidation: Sulfoxides and other oxidation products.
Reduction: Reduced forms of this compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Meropenem-d6 is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its key applications include:
Analytical Chemistry: this compound is used as an internal standard in GC-MS and LC-MS methods for the quantification of meropenem in biological samples.
Pharmacokinetics and Pharmacodynamics: It is used in studies to understand the pharmacokinetics and pharmacodynamics of meropenem, including its absorption, distribution, metabolism, and excretion in the body.
Clinical Research: It is used in clinical research to develop and validate new therapeutic regimens and to monitor drug levels in patients undergoing treatment with meropenem.
Mechanism of Action
Meropenem-d6, like meropenem, exerts its effects by inhibiting bacterial cell wall synthesis. It readily penetrates the bacterial cell wall and binds to penicillin-binding proteins (PBPs), which are essential for the synthesis of peptidoglycan, a key component of the bacterial cell wall. This binding inhibits the cross-linking of peptidoglycan chains, leading to the weakening and eventual lysis of the bacterial cell . The deuterium atoms in this compound do not alter its mechanism of action but provide a means for accurate quantification in analytical studies .
Comparison with Similar Compounds
Meropenem-d6 is compared with other similar compounds, such as:
Imipenem: Another carbapenem antibiotic with a similar spectrum of activity.
Piperacillin/Tazobactam: A combination of a penicillin antibiotic and a β-lactamase inhibitor.
Doripenem: Another carbapenem with similar activity to meropenem but with slight differences in pharmacokinetics and spectrum of activity.
This compound is unique in its use as an internal standard for analytical methods, providing accurate quantification of meropenem in various studies .
Properties
IUPAC Name |
(4R,5S,6S)-3-[(3S,5S)-5-[bis(trideuteriomethyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O5S/c1-7-12-11(8(2)21)16(23)20(12)13(17(24)25)14(7)26-9-5-10(18-6-9)15(22)19(3)4/h7-12,18,21H,5-6H2,1-4H3,(H,24,25)/t7-,8-,9+,10+,11-,12-/m1/s1/i3D3,4D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMJNNHOOLUXYBV-ZSJYILIPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(=O)N(C)C)C(=O)O)C(C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C(=O)[C@@H]1C[C@@H](CN1)SC2=C(N3[C@H]([C@H]2C)[C@H](C3=O)[C@@H](C)O)C(=O)O)C([2H])([2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: The research article mentions challenges in determining the unbound fraction (fu) of Meropenem in patient samples. Why is accurately measuring the unbound fraction important, particularly for antibiotics like Meropenem?
A1: Accurately determining the unbound fraction (fu) of antibiotics is crucial for several reasons:
- Pharmacological Activity: The unbound fraction represents the pharmacologically active portion of the drug that can exert its therapeutic effect. [] Only the unbound drug can freely diffuse across bacterial cell membranes and reach its target site of action.
- Dosage Optimization: Knowing the fu is essential for optimizing dosage regimens, especially in critically ill patients who may have altered protein binding. [] An incorrect understanding of the fu could lead to suboptimal dosing and treatment failures.
- Therapeutic Drug Monitoring: Monitoring the unbound concentration of Meropenem can be valuable in certain clinical situations, such as patients with renal impairment or those receiving high doses. This information helps clinicians adjust doses to maintain therapeutic levels and minimize the risk of toxicity. []
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